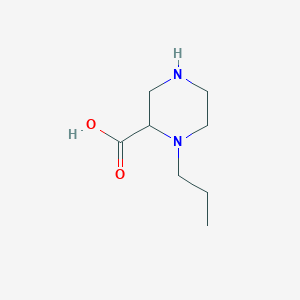

1-Propylpiperazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propylpiperazine-2-carboxylic acid is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, has the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperazine ring.

Méthodes De Préparation

The synthesis of 1-Propylpiperazine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the decarboxylative cyclization between aldehydes and amino-acid-derived diamines using an iridium-based photoredox catalyst . Industrial production methods often involve the use of protecting groups such as trifluoroacetyl to facilitate the synthesis and subsequent removal of these groups to yield the desired product .

Analyse Des Réactions Chimiques

1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Propylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Mécanisme D'action

The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .

Comparaison Avec Des Composés Similaires

1-Propylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

Piperazine-2-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

1-Methylpiperazine-2-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in its pharmacokinetic properties.

1-Ethylpiperazine-2-carboxylic acid: Similar to the propyl derivative but with an ethyl group, which may influence its binding affinity and selectivity for certain targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.

Activité Biologique

1-Propylpiperazine-2-carboxylic acid (PPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity of PPCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C8H15N2O2

- CAS Number : 1491480-53-5

The compound features a piperazine ring with a propyl group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of PPCA is largely attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Receptor Modulation : PPCA has been shown to act as an antagonist at certain receptors, influencing pathways related to neurotransmission and hormonal regulation.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic effects .

Antimicrobial Activity

PPCA has been investigated for its antimicrobial properties. In vitro studies indicate that derivatives of piperazine compounds exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Analgesic Effects

Research has highlighted the potential analgesic properties of PPCA through its action on pain pathways. For instance, FAAH inhibitors similar to PPCA have shown efficacy in reducing pain responses in animal models. This suggests that PPCA could be beneficial in managing conditions associated with chronic pain .

Study 1: Antimicrobial Efficacy

A study conducted on several piperazine derivatives, including PPCA, demonstrated their effectiveness against resistant bacterial strains. The results indicated that compounds with structural similarities to PPCA exhibited varying degrees of antimicrobial activity, supporting the potential use of PPCA as a lead compound in antibiotic development .

Study 2: Pain Management

In a pharmacological study assessing the effects of FAAH inhibitors, it was found that compounds similar to PPCA significantly reduced allodynia and hyperalgesia in animal models. These findings support the hypothesis that PPCA may serve as a novel analgesic agent by modulating endocannabinoid levels .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Analgesic | Receptor modulation, Enzyme inhibition |

| Piperazine-1-carboxylic acid | Moderate analgesic | FAAH inhibition |

| Piperazine derivatives | Varying antimicrobial properties | Disruption of cell membranes |

Propriétés

IUPAC Name |

1-propylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNXIQELNGSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.